molecular formula C18H14Cl2N2O3S B2998033 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922655-05-8

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2998033
CAS No.: 922655-05-8
M. Wt: 409.28
InChI Key: FEPTYJLZIWWFII-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives.

Preparation Methods

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiazole and benzamide moieties, which contribute to its distinct chemical and biological properties.

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C16_{16}H14_{14}Cl2_{2}N2_{2}O3_{3}S
Molecular Weight 413.32 g/mol
IUPAC Name This compound
SMILES Clc1ccc(Cl)c(c1)c4csc(NC(=O)Cc3ccc2ccccc2c3)n4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including this compound. A notable investigation demonstrated that this compound exhibits potent antifungal activity against various strains of fungi. The Minimum Inhibitory Concentration (MIC) values for the compound were found to be in the range of 0.03 to 0.5 μg/mL against Candida albicans and between 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and receptors involved in cellular metabolism and proliferation. The thiazole ring is known to interact with various biological targets, modulating their activity and leading to downstream effects that inhibit cell growth and induce apoptosis in cancer cells .

Study on Antifungal Activity

In a study published in 2021, a series of thiazole derivatives were synthesized and evaluated for their antifungal properties. Among these derivatives, this compound showed considerable efficacy against fungal pathogens with minimal cytotoxicity towards human cells . This suggests a potential therapeutic window for its use as an antifungal agent.

Pharmacokinetics

Pharmacokinetic studies indicated that compounds similar to this compound possess favorable absorption and distribution characteristics in vivo. The half-life of related compounds was reported to be approximately 80 minutes in human liver microsomes , indicating good metabolic stability.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-15-5-3-4-11(16(15)25-2)17(23)22-18-21-14(9-26-18)12-8-10(19)6-7-13(12)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPTYJLZIWWFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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